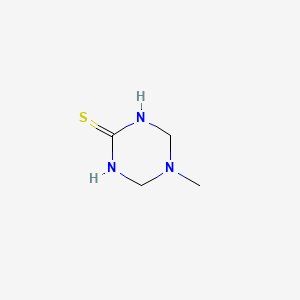

tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3S/c1-7-2-5-4(8)6-3-7/h2-3H2,1H3,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTPKWUDOPDAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CNC(=S)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217794 | |

| Record name | Triazinthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6746-27-6 | |

| Record name | Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6746-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazinthion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6746-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triazinthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylhexahydro-1,3,5-triazine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZINTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV42ZR7BD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Structural Elucidation and Spectroscopic Characterization of 5 Methyl 1,3,5 Triazinane 2 Thione

High-Resolution Spectroscopic Techniques for Definitive Structure Assignment

High-resolution spectroscopic methods are indispensable for the unambiguous structural assignment of 5-Methyl-1,3,5-triazinane-2-thione. These techniques provide detailed insights into the molecular framework, functional groups, and dynamic processes such as conformational changes and tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Tautomeric Equilibrium Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of 5-Methyl-1,3,5-triazinane-2-thione. Both ¹H and ¹³C NMR spectra provide critical information about the connectivity and chemical environment of each atom.

Tautomeric Equilibrium: 5-Methyl-1,3,5-triazinane-2-thione can potentially exist in a tautomeric equilibrium between the thione (amide) form and the thiol (imidic acid) form. bohrium.comcdnsciencepub.com The thione form is generally predominant in the solid state and in many solutions. bohrium.com NMR spectroscopy can be used to investigate this equilibrium, as the chemical shifts of the protons and carbons near the C=S group would differ significantly between the two tautomers. The presence of two N-H protons in the thione form gives rise to characteristic signals that can be identified by D₂O exchange experiments. In many triazole-thione systems, the thione form is the prevalent one in solution. bohrium.com

Expected NMR Data: While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on analogous structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| C=S | - | ~170-185 | The thiocarbonyl carbon is highly deshielded. |

| CH₂ (C4, C6) | ~4.0-5.0 | ~60-75 | Protons and carbons are adjacent to two nitrogen atoms. |

| N-CH₃ | ~2.5-3.5 | ~30-40 | Methyl group attached to a nitrogen atom. |

| N-H | ~8.0-10.0 | - | Chemical shift can be broad and is solvent-dependent. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides definitive identification of the functional groups present in 5-Methyl-1,3,5-triazinane-2-thione.

The key functional groups that give rise to characteristic bands in the vibrational spectra are the N-H groups, the C=S (thiocarbonyl) group, the N-CH₃ group, and the C-N bonds within the triazinane ring. The positions of these bands are sensitive to the molecule's environment, particularly to intermolecular interactions like hydrogen bonding.

Functional Group Identification:

N-H Stretching: A prominent band or bands are expected in the region of 3100-3400 cm⁻¹, characteristic of N-H stretching vibrations. The presence of hydrogen bonding typically causes this band to broaden and shift to lower wavenumbers.

C-H Stretching: Vibrations corresponding to the methyl and methylene (B1212753) C-H bonds are expected in the 2850-3000 cm⁻¹ region.

C=S Stretching: The thiocarbonyl stretching vibration is a key marker for the thione tautomer. This band is typically found in the 1100-1350 cm⁻¹ region and often shows coupling with C-N stretching modes. mdpi.com

N-H Bending: The bending vibration for the N-H groups is expected around 1500-1600 cm⁻¹.

C-N Stretching: Multiple bands corresponding to C-N stretching vibrations of the triazinane ring appear in the fingerprint region (typically 1000-1300 cm⁻¹).

Intermolecular Interactions: In the solid state, strong intermolecular hydrogen bonds are expected between the N-H donor of one molecule and the sulfur atom (C=S) of a neighboring molecule. This interaction would lead to a significant shift of the N-H and C=S stretching frequencies to lower values compared to their positions in a non-polar solvent.

| Vibrational Mode | Expected IR/Raman Frequency Range (cm⁻¹) |

| N-H stretch | 3100 - 3400 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| N-H bend | 1500 - 1600 |

| C=S stretch | 1100 - 1350 |

| C-N stretch | 1000 - 1300 |

Advanced Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the exact molecular weight and elemental composition of 5-Methyl-1,3,5-triazinane-2-thione and to elucidate its structure through the analysis of its fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision. For C₄H₉N₃S, the expected exact mass is approximately 131.0544. This precise measurement allows for the unambiguous determination of the molecular formula. guidechem.com

Fragmentation Pathways: Upon ionization in the mass spectrometer (e.g., by electron impact), the molecular ion ([M]⁺• at m/z 131) becomes energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk While the specific fragmentation pattern has not been extensively reported, plausible pathways can be proposed based on the structure and studies of related triazine compounds. derpharmachemica.comsapub.org

Common fragmentation processes for such heterocyclic systems include:

Loss of a methyl radical: Cleavage of the N-CH₃ bond to form an [M-15]⁺ ion.

Ring Cleavage: The triazinane ring can fragment in several ways. A common pathway is a retro-Diels-Alder type reaction or cleavage into smaller amine and thio-isocyanate fragments.

Loss of thioketene (B13734457) (H₂C=C=S) or related sulfur-containing fragments.

Plausible Fragmentation Table:

| m/z Value | Possible Fragment Ion | Possible Neutral Loss |

| 131 | [C₄H₉N₃S]⁺• | (Molecular Ion) |

| 116 | [C₃H₆N₃S]⁺ | CH₃• |

| 87 | [C₂H₅N₂S]⁺ | CH₂=N-CH₃ |

| 74 | [CH₄N₂S]⁺• | C₃H₅N |

| 58 | [CH₂=N-CH₃]⁺• | C₂H₃NS |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for 5-Methyl-1,3,5-triazinane-2-thione is not publicly available, analysis of closely related triazinane structures allows for a detailed prediction of its solid-state characteristics. mdpi.comresearchgate.net

Determination of Crystal Packing and Hydrogen Bonding Networks

The crystal structure of 5-Methyl-1,3,5-triazinane-2-thione is expected to be dominated by strong intermolecular hydrogen bonds. The N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a strong hydrogen bond acceptor.

Investigations into Polymorphism and Pseudopolymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates or hydrates).

For a molecule like 5-Methyl-1,3,5-triazinane-2-thione, which has flexible hydrogen bonding capabilities, the existence of polymorphism is highly plausible. Different arrangements of the N-H···S hydrogen bonding network could lead to different packing motifs and thus different crystal forms. However, to date, no specific studies on the polymorphism or pseudopolymorphism of this compound have been reported in the scientific literature.

Co-crystallization Studies and Host-Guest Frameworks

The ability of a molecule to form co-crystals is a critical aspect of its solid-state characterization and is fundamental to the field of crystal engineering and supramolecular chemistry. Co-crystallization involves combining a target molecule, in this case, 5-Methyl-1,3,5-triazinane-2-thione, with a suitable co-former in a specific stoichiometric ratio to form a new crystalline solid. These studies are pivotal for understanding and manipulating the physicochemical properties of a compound without altering its covalent structure.

For 1,3,5-triazine (B166579) derivatives, non-covalent interactions, particularly hydrogen bonding, are crucial in the formation of supramolecular networks. researchgate.netresearchgate.net Molecules containing the 1,3,5-triazine scaffold are recognized as valuable building blocks for creating remarkable supramolecular architectures through hydrogen bonds and other interactions. researchgate.net The 5-Methyl-1,3,5-triazinane-2-thione molecule possesses hydrogen bond donors (the N-H groups) and acceptors (the nitrogen atoms of the ring and the sulfur atom of the thione group), making it a prime candidate for forming co-crystals and participating in host-guest frameworks.

In a typical study, 5-Methyl-1,3,5-triazinane-2-thione would be combined with various co-formers, such as carboxylic acids or other molecules capable of complementary hydrogen bonding. The resulting crystals would be analyzed using single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules, identifying the specific hydrogen bonding synthons and other intermolecular interactions that stabilize the crystal lattice. researchgate.net Such studies on related triazine derivatives have revealed the formation of intricate one-, two-, or three-dimensional networks. researchgate.net Molecular cages derived from 1,3,5-triazines have also been utilized to create confined environments for encapsulating specific guest molecules, acting as microreactors. researchgate.net

Chemical Reactivity, Transformation Mechanisms, and Stability Studies of 5 Methyl 1,3,5 Triazinane 2 Thione

Detailed Reaction Kinetics and Mechanistic Pathways

The chemical behavior of 5-Methyl-1,3,5-triazinane-2-thione is dictated by the interplay of its constituent functional groups: the triazinane ring, the thione group, and the methyl substituent. While detailed kinetic and mechanistic studies specifically for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of related heterocyclic thiones and triazinane systems.

Nucleophilic and Electrophilic Reactivity of the Triazinane-2-thione Ring System

The 1,3,5-triazinane-2-thione (B1225330) ring possesses multiple sites susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Character: The primary nucleophilic center is the exocyclic sulfur atom of the thione group, owing to its lone pairs of electrons and its polarizability. The nitrogen atoms of the triazinane ring also exhibit nucleophilic character due to their lone pairs, although their reactivity is modulated by their involvement in the ring structure and steric hindrance. The order of nucleophilicity is generally S > N.

S-Alkylation: The sulfur atom readily reacts with electrophiles, such as alkyl halides, leading to the formation of S-alkylated products (isothiourea derivatives). This is a common reaction for heterocyclic thiones.

N-Acylation/Alkylation: Under certain conditions, particularly when the sulfur is sterically hindered or after the sulfur has reacted, the nitrogen atoms can undergo acylation or alkylation.

Electrophilic Character: The carbon atom of the thione group (C=S) is the principal electrophilic center. The polarization of the carbon-sulfur double bond makes this carbon atom susceptible to attack by nucleophiles.

Reaction with Amines: The triazinane ring itself can be susceptible to ring-opening upon reaction with strong nucleophiles, a known reactivity pattern for 1,3,5-triazinanes. This can lead to the formation of acyclic derivatives.

Table 1: Predicted Nucleophilic and Electrophilic Sites in 5-Methyl-1,3,5-triazinane-2-thione

| Site | Character | Potential Reactions |

| Thione Sulfur (S) | Strong Nucleophile | Alkylation, Acylation, Reaction with soft electrophiles |

| Ring Nitrogens (N1, N3, N5) | Nucleophile | Alkylation, Acylation, Protonation |

| Thione Carbon (C2) | Electrophile | Addition of nucleophiles (e.g., amines, alcohols) |

Thione-Thiol Tautomerism: Characterization and Influence on Reactivity

Like many heterocyclic compounds containing a thioamide moiety, 5-Methyl-1,3,5-triazinane-2-thione is expected to exist in a tautomeric equilibrium with its thiol form, 5-methyl-1,2,3,4-tetrahydro-1,3,5-triazine-2-thiol.

The position of this equilibrium is influenced by several factors:

Solvent Polarity: Polar solvents tend to favor the more polar thione tautomer, while nonpolar solvents can favor the thiol form.

Temperature: The equilibrium can be temperature-dependent.

pH: The acidity or basicity of the medium can significantly shift the equilibrium.

In the solid state and in polar solvents, the thione form is generally the predominant tautomer for similar heterocyclic systems. The thiol tautomer, although typically less stable, is crucial as it is often the reactive species in certain reactions, particularly in S-alkylation where the deprotonated thiol (thiolate) is a potent nucleophile.

Spectroscopic Characterization:

IR Spectroscopy: The thione form is characterized by a strong C=S stretching vibration band, while the thiol form would exhibit a characteristic S-H stretching band (usually weak) in the range of 2500-2600 cm⁻¹. The absence of a prominent S-H band is often taken as evidence for the dominance of the thione tautomer in the solid state beilstein-journals.org.

NMR Spectroscopy: ¹H NMR can be used to detect the S-H proton of the thiol form. ¹³C NMR spectroscopy is also a valuable tool, as the chemical shift of the C=S carbon is typically in the range of 160-190 ppm.

Intermolecular and Intramolecular Rearrangement Mechanisms

While specific rearrangement mechanisms for 5-Methyl-1,3,5-triazinane-2-thione are not well-documented, analogous triazine systems are known to undergo rearrangements. One notable example is the Dimroth rearrangement , which involves the transposition of endocyclic and exocyclic heteroatoms. In the context of a related triazole system, this rearrangement proceeds through a ring-opening and ring-closing sequence, often base-catalyzed, to yield an isomeric heterocyclic system. Although not directly observed for 5-Methyl-1,3,5-triazinane-2-thione, it represents a plausible, albeit likely high-energy, transformation pathway under specific conditions.

Transformations Involving Specific Reagents and Conditions

Reactions with α-Haloketones and Related Electrophiles

The reaction of heterocyclic thiones with α-haloketones is a well-established method for the synthesis of fused thiazole (B1198619) ring systems, often referred to as the Hantzsch thiazole synthesis . In the case of 5-Methyl-1,3,5-triazinane-2-thione, the reaction with an α-haloketone, such as phenacyl bromide, would be expected to proceed via initial S-alkylation to form an intermediate S-(2-oxo-2-phenylethyl) derivative. This intermediate can then undergo intramolecular cyclization via the attack of a ring nitrogen atom on the ketone carbonyl group, followed by dehydration, to yield a fused thiazolo[3,2-a] mdpi.comclockss.orgwikipedia.orgtriazine derivative.

Table 2: Predicted Reaction Sequence with α-Haloketones

| Step | Reactants | Intermediate/Product |

| 1 | 5-Methyl-1,3,5-triazinane-2-thione + α-Haloketone (e.g., Phenacyl bromide) | S-alkylated intermediate |

| 2 | Intramolecular cyclization of the intermediate | Fused thiazolo[3,2-a] mdpi.comclockss.orgwikipedia.orgtriazine derivative |

Oxidation and Reduction Chemistry of the Thione Functionality

Oxidation: The thione group is susceptible to oxidation.

Mild Oxidation: With mild oxidizing agents, the sulfur atom can be oxidized to a sulfine (B13751562) (S-oxide) and subsequently to a sulfene (B1252967) (S,S-dioxide).

Strong Oxidation: Stronger oxidizing agents can lead to the cleavage of the C=S bond and replacement of the sulfur with an oxygen atom, yielding the corresponding urea (B33335) analog, 5-methyl-1,3,5-triazinan-2-one. Oxidative desulfurization can also occur, leading to the formation of a C-H bond where the C=S group was. For instance, treatment of related heterocyclic thiones with 30% hydrogen peroxide in acetic acid can result in oxidative desulfurization wikipedia.org.

Reduction: The thione group can be reduced, although this is less common than the reduction of ketones.

Reductive Desulfurization: Strong reducing agents, such as Raney nickel, can effect the complete removal of the sulfur atom, replacing the C=S group with a CH₂ group, to give 5-methyl-1,3,5-triazinane. Nickel boride has also been used for the desulfurization of related thioureas.

Reduction to Thiol: While theoretically possible, the direct reduction of the C=S to a C-SH group is not a common transformation.

Solvent-Induced Isomerization Phenomena

The presence of the thione group in 5-Methyl-1,3,5-triazinane-2-thione allows for the possibility of thione-thiol tautomerism, an equilibrium between the thione form and its isomeric thiol form, 5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol. This phenomenon is significantly influenced by the surrounding solvent environment. While direct studies on 5-Methyl-1,3,5-triazinane-2-thione are not extensively documented, the behavior of other thione-containing heterocycles provides valuable insights.

In general, polar solvents are known to favor the thione tautomer, whereas nonpolar solvents tend to shift the equilibrium towards the thiol form. cdnsciencepub.com This is attributed to the greater ability of polar solvents to stabilize the more polar thione group through intermolecular interactions such as hydrogen bonding. Computational studies on similar heterocyclic systems have shown that the presence of protic solvents like water and methanol (B129727) can facilitate the proton transfer necessary for tautomerization, thereby influencing the position of the equilibrium. nih.govsemanticscholar.orgresearchgate.netnih.gov

The isomerization can be represented by the following equilibrium:

Figure 1: Thione-thiol tautomerism of 5-Methyl-1,3,5-triazinane-2-thione.

The following table summarizes the expected influence of different solvents on the tautomeric equilibrium of 5-Methyl-1,3,5-triazinane-2-thione, based on general principles observed in related compounds.

| Solvent Type | Predominant Tautomer | Rationale |

| Polar Protic | Thione | Stabilization of the C=S bond and facilitation of proton transfer via hydrogen bonding. |

| Polar Aprotic | Thione | Stabilization of the polar thione form through dipole-dipole interactions. |

| Nonpolar | Thiol | Reduced stabilization of the polar thione form, allowing the less polar thiol form to be more favorable. |

Degradation Pathways and Stability under Environmental Conditions

The stability of 5-Methyl-1,3,5-triazinane-2-thione is a critical factor in determining its environmental persistence and potential for transformation into other chemical species. The primary degradation pathways include photochemical, thermal, and hydrolytic processes.

Photochemical Degradation Mechanisms and Identification of Degradation Products

Exposure to ultraviolet (UV) radiation can induce photochemical degradation of 5-Methyl-1,3,5-triazinane-2-thione. While specific photolysis studies on this compound are limited, research on other triazine derivatives provides a framework for understanding its potential photochemical fate. nih.govacs.orgresearchgate.net The degradation of s-triazine herbicides, for example, often involves radical-mediated reactions leading to the cleavage of side chains and modification of the heterocyclic ring. uoi.gracs.org

The primary photochemical processes for 5-Methyl-1,3,5-triazinane-2-thione are expected to involve the absorption of UV light by the thione group and the triazinane ring, leading to the formation of excited-state species. These can then undergo various reactions, including:

N-C Bond Cleavage: The bonds within the triazinane ring can break, leading to ring-opening products.

C-S Bond Cleavage: The thione group may undergo cleavage, potentially leading to the formation of sulfur-free derivatives and inorganic sulfur species.

Oxidation: In the presence of oxygen and photosensitizers, photo-oxidation can occur, leading to the formation of sulfoxides, sulfones, and eventually, the replacement of the sulfur atom with oxygen to form the corresponding oxo-analog, 5-methyl-1,3,5-triazinan-2-one.

Based on the degradation pathways of similar compounds, a range of potential photochemical degradation products can be anticipated.

| Potential Degradation Product | Formation Pathway |

| 5-Methyl-1,3,5-triazinan-2-one | Oxidation of the thione group. |

| Ring-opened products (e.g., substituted ureas and thioureas) | Cleavage of the N-C bonds within the triazinane ring. |

| Desulfurized products | Cleavage of the C-S bond, potentially leading to the formation of 5-methyl-1,3,5-triazinane. |

| Smaller amines and aldehydes | Further fragmentation of the triazinane ring. |

Thermal Decomposition Profiles and Kinetic Analysis

The thermal stability of 5-Methyl-1,3,5-triazinane-2-thione is a key parameter for its safe handling and storage. When subjected to elevated temperatures, the compound will undergo decomposition. It has been reported that upon heating to decomposition, 5-Methyl-1,3,5-triazinane-2-thione emits toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx). guidechem.com

The expected thermal decomposition profile would likely show an initial endothermic event corresponding to melting, followed by one or more exothermic decomposition stages. The kinetic parameters, such as activation energy and pre-exponential factor, would be necessary to fully characterize the decomposition process and predict the compound's stability at different temperatures.

The following table lists the likely gaseous products from the thermal decomposition of 5-Methyl-1,3,5-triazinane-2-thione.

| Gaseous Decomposition Product | Likely Origin |

| Nitrogen Oxides (NOx) | Fragmentation of the triazinane ring. |

| Sulfur Oxides (SOx) | Oxidation of the sulfur atom from the thione group. |

| Carbon Monoxide (CO) | Incomplete combustion of the organic structure. |

| Carbon Dioxide (CO2) | Complete combustion of the organic structure. |

| Amines and isocyanates | Fragmentation of the methyl-substituted triazinane ring. |

Hydrolytic Stability of the Triazinane-2-thione Scaffold

The hydrolytic stability of the triazinane-2-thione scaffold is crucial for understanding the behavior of 5-Methyl-1,3,5-triazinane-2-thione in aqueous environments. The hydrolysis of this compound would involve the cleavage of the triazinane ring, likely initiated by the attack of water or hydroxide (B78521) ions on the electrophilic carbon of the thione group.

Studies on the hydrolysis of cyclic thioureas and related compounds like tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives indicate that the rate of hydrolysis is highly dependent on the pH of the solution. researchgate.netnih.govresearchgate.net Generally, these types of structures exhibit greater stability in acidic to neutral conditions and are more susceptible to degradation under alkaline conditions.

The proposed mechanism for the base-catalyzed hydrolysis of the triazinane-2-thione scaffold involves the nucleophilic attack of a hydroxide ion on the thiocarbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then undergo ring opening to form various degradation products.

The stability of the triazinane-2-thione scaffold can be influenced by the substituents on the nitrogen atoms. The presence of the electron-donating methyl group at the 5-position in 5-Methyl-1,3,5-triazinane-2-thione may have a modest effect on the electronic properties of the ring and, consequently, its hydrolytic stability.

The following table summarizes the expected hydrolytic stability of the triazinane-2-thione scaffold under different pH conditions, based on the behavior of analogous compounds.

| pH Condition | Expected Stability | Rationale |

| Acidic (pH < 7) | High | The thione group is less susceptible to nucleophilic attack by water. |

| Neutral (pH ≈ 7) | Moderate | Slow hydrolysis may occur, but the rate is generally low. |

| Alkaline (pH > 7) | Low | The higher concentration of hydroxide ions facilitates nucleophilic attack and ring opening. |

Computational Chemistry and Cheminformatics for 5 Methyl 1,3,5 Triazinane 2 Thione

Quantum Chemical Investigations and Electronic Structure Theory

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For derivatives of 1,3,5-triazine (B166579), DFT methods have been successfully used to investigate molecular geometry, electronic properties, and reactivity descriptors. colab.wsnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nasc.ac.inmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.comresearchgate.net

For 1,3,5-triazine derivatives, computational studies show that the nature of substituents on the triazine ring significantly influences the HOMO and LUMO energy levels. colab.wsnasc.ac.in In the case of 5-Methyl-1,3,5-triazinane-2-thione, the electron-donating methyl group and the thiocarbonyl (C=S) group are expected to play significant roles in defining its electronic profile. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), can precisely quantify these energies. colab.ws The replacement of an oxygen atom in the corresponding oxo-analogue with a sulfur atom typically leads to a smaller HOMO-LUMO gap, which is associated with increased reactivity and a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum. nih.gov

Table 1: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors (Theoretical)

This table presents expected trends for 5-Methyl-1,3,5-triazinane-2-thione based on computational principles applied to related heterocyclic systems. Actual values require specific DFT calculations.

| Parameter | Description | Expected Value/Trend |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Higher (less negative) than its non-methylated counterpart. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lowered by the presence of the electron-withdrawing thiocarbonyl group. |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO); indicates chemical reactivity and stability. | A relatively small gap suggests higher reactivity compared to saturated analogues. researchgate.net |

| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO). | Lower than related oxo-compounds. |

| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO). | Higher than related saturated hydrocarbons. |

| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ). | A lower value indicates the molecule is "softer" and more reactive. colab.ws |

Computational chemistry is a powerful tool for predicting reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species. For heterocyclic systems like 1,3,5-thiadiazinane-2-thiones, DFT studies have been used to propose probable cyclization routes for their synthesis. researchgate.net

Such calculations can elucidate the role of various reagents and even solvent molecules in the reaction pathway. For instance, theoretical evidence suggests that water can play an active role in promoting intramolecular cyclization during the formation of similar heterocyclic rings. researchgate.net By locating the transition state structures and calculating their energies, the activation energy barrier for each step can be determined, allowing for the prediction of the most favorable reaction pathway. This approach could be applied to understand the synthesis of 5-Methyl-1,3,5-triazinane-2-thione, potentially via the condensation of a methyl-substituted amine, formaldehyde, and a source of thiocarbonyl.

Table 2: Key Aspects of Reaction Mechanism Prediction using DFT

| Computational Task | Purpose | Relevance to 5-Methyl-1,3,5-triazinane-2-thione |

| Geometry Optimization | Find the lowest energy structure for reactants, products, and intermediates. | Determines the stable forms of precursors and the final ring structure. |

| Transition State (TS) Search | Locate the saddle point on the potential energy surface between two minima. | Identifies the highest energy barrier in the ring-forming cyclization step. researchgate.net |

| Frequency Calculation | Confirm minima (no imaginary frequencies) and TS (one imaginary frequency). | Validates the nature of the calculated stationary points on the energy surface. |

| Intrinsic Reaction Coordinate (IRC) | Map the reaction path from the TS down to the connected reactant and product. | Confirms that the located transition state correctly links the intended steps in the synthesis. |

| Solvent Modeling | Include the effect of the solvent (implicitly or explicitly) on reaction energies. | Assesses how the reaction environment (e.g., water, DMF) influences reaction rates and mechanism. researchgate.net |

The 1,3,5-triazinane (B94176) ring is a saturated heterocycle and is therefore considered non-aromatic. Aromaticity requires a cyclic, planar structure with a continuous ring of p-orbitals containing 4n+2 π-electrons. The sp³-hybridized carbon and nitrogen atoms in the triazinane ring break this conjugation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. mdpi.com This technique is invaluable for studying the conformational changes and intermolecular interactions of molecules like 5-Methyl-1,3,5-triazinane-2-thione in a condensed phase, such as in solution. researchgate.net

The six-membered 1,3,5-triazinane ring is not planar and can adopt several conformations, such as the chair, boat, and twist-boat forms. MD simulations can predict the relative stability of these conformers and the dynamics of their interconversion in a solution environment. By simulating the molecule over nanoseconds or longer, trajectories of atomic positions are generated. mdpi.com

Analysis of these trajectories can reveal:

Preferred Conformations: Identifying the most populated conformational states of the triazinane ring.

Ring Puckering: Quantifying the shape and flexibility of the heterocyclic ring.

Substituent Dynamics: Observing the rotational freedom and orientation of the N-methyl group.

Time Scales of Motion: Determining how quickly the molecule transitions between different shapes.

The interaction of a solute with its surrounding solvent molecules is critical to its chemical behavior. MD simulations explicitly model solvent molecules (e.g., water, DMSO), allowing for a detailed analysis of solvation. researchgate.net For 5-Methyl-1,3,5-triazinane-2-thione, key interactions would include hydrogen bonds between the N-H protons and solvent acceptor atoms, as well as interactions between the lone pairs on the nitrogen and sulfur atoms with solvent donor atoms.

By analyzing the MD trajectory, one can calculate properties such as:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, revealing the structure of the solvation shells.

Hydrogen Bond Analysis: The number, lifetime, and geometry of hydrogen bonds formed between the solute and solvent can be quantified, highlighting the specific sites of interaction.

Table 3: Common Analyses Performed in Molecular Dynamics Simulations

| Analysis Type | Information Gained | Application to 5-Methyl-1,3,5-triazinane-2-thione |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability. | Determines if the molecule maintains a stable average conformation during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms, indicating regional flexibility. | Highlights the most mobile parts of the molecule, such as the methyl group or specific ring atoms. |

| Dihedral Angle Analysis | Tracks the torsion angles within the molecule over time. | Characterizes the puckering of the triazinane ring and conformational transitions. |

| Radial Distribution Function (RDF) | Describes the local density of solvent molecules around the solute. | Maps the structure of water or other solvent molecules around the N-H, C=S, and N-CH₃ groups. |

Cheminformatics and Predictive Modeling

Cheminformatics and predictive modeling are indispensable tools in modern drug discovery and development. These computational techniques are applied to analyze and predict the properties of chemical compounds, thereby guiding the synthesis and testing of new molecular entities. For 5-Methyl-1,3,5-triazinane-2-thione, these approaches can be used to hypothesize its biological activities and to design novel derivatives with enhanced properties.

A hypothetical QSAR study for a series of 1,3,5-triazinane-2-thione (B1225330) analogs could involve the following steps:

Data Set Compilation: A dataset of 1,3,5-triazinane-2-thione derivatives with their experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be collected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Quantifying the electronic properties, such as charge distribution and dipole moment.

Hydrophobic descriptors: Related to the lipophilicity of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the biological activity. For instance, a study on 1,3,5-triazine derivatives as anticancer agents successfully employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create robust 3D-QSAR models. These models provided insights into the structural requirements for activity and were used to design new, more potent compounds.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using various statistical techniques, such as cross-validation and external validation.

Based on general QSAR principles observed for related heterocyclic compounds, certain structural features of 5-Methyl-1,3,5-triazinane-2-thione could be hypothesized to be important for biological activity. For example, the methyl group at the 5-position could influence steric interactions with a hypothetical binding site, while the thione group could be involved in hydrogen bonding or metal coordination.

Table 1: Hypothetical Molecular Descriptors for QSAR Modeling of 5-Methyl-1,3,5-triazinane-2-thione Analogs

| Descriptor Type | Examples | Potential Influence on Activity |

| Topological | Molecular Connectivity Indices, Wiener Index | Shape and size of the molecule, which can affect binding to a target. |

| Geometrical | Molecular Surface Area, Molecular Volume | Steric fit within a binding pocket. |

| Electronic | Dipole Moment, Partial Charges | Electrostatic interactions with the target protein. |

| Hydrophobic | LogP, Molar Refractivity | Membrane permeability and hydrophobic interactions with the target. |

Computational design principles for new molecules can be broadly categorized into ligand-based and structure-based approaches. Both strategies could be hypothetically applied to the design of novel derivatives of 5-Methyl-1,3,5-triazinane-2-thione.

Ligand-Based Design:

This approach is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to be active.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups that are necessary for biological activity. By analyzing a set of active 1,3,5-triazinane-2-thione analogs, a pharmacophore model could be generated. This model would highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for activity. This model could then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

3D-QSAR: As discussed previously, 3D-QSAR methods like CoMFA and CoMSIA can be used to build models that relate the 3D properties of molecules to their activity. These models can then be used to predict the activity of new, untested compounds.

Structure-Based Design:

This approach is used when the 3D structure of the biological target (e.g., an enzyme or a receptor) is known, typically from X-ray crystallography or NMR spectroscopy.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. A hypothetical docking study of 5-Methyl-1,3,5-triazinane-2-thione into the active site of a relevant enzyme could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, docking studies of other 1,3,5-triazine derivatives have been used to understand their binding modes and to guide the design of more potent inhibitors. derpharmachemica.comnih.gov

De Novo Design: This method involves the computational design of novel ligands that are predicted to bind to the target with high affinity. Algorithms can be used to "grow" a molecule within the binding site, optimizing its structure to maximize favorable interactions.

Data mining and the analysis of chemical spaces are powerful cheminformatics techniques for exploring large collections of chemical compounds and identifying those with desired properties.

Chemical Space Analysis:

The "chemical space" encompasses all possible molecules. By analyzing the chemical space around the 1,3,5-triazinane-2-thione scaffold, it is possible to identify regions of this space that are likely to contain compounds with interesting biological activities. This can be achieved by:

Scaffold Hopping: This involves searching for new molecular scaffolds that can mimic the biological activity of the 1,3,5-triazinane-2-thione core. This can lead to the discovery of novel classes of compounds with improved properties.

Diversity Analysis: This technique is used to assess the structural diversity of a library of compounds. By ensuring that a library of 1,3,5-triazinane-2-thione derivatives is structurally diverse, the chances of discovering compounds with a wide range of biological activities are increased.

Data Mining:

Data mining techniques can be used to extract valuable information from large chemical and biological databases. For example, one could mine databases for compounds that are structurally similar to 5-Methyl-1,3,5-triazinane-2-thione and have known biological activities. This could provide clues about the potential therapeutic applications of this compound and its derivatives.

Table 2: Publicly Available Databases for Chemical Data Mining

| Database | Description |

| PubChem | A public database of chemical molecules and their activities against biological assays. |

| ChEMBL | A manually curated chemical database of bioactive molecules with drug-like properties. |

| ZINC | A free database of commercially-available compounds for virtual screening. |

| DrugBank | A comprehensive, freely accessible, online database containing information on drugs and drug targets. |

By applying these computational approaches, researchers can gain a deeper understanding of the structure-activity relationships of 5-Methyl-1,3,5-triazinane-2-thione and its analogs, ultimately accelerating the discovery of new and effective therapeutic agents.

Future Research Directions and Emerging Avenues for 5 Methyl 1,3,5 Triazinane 2 Thione

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Prediction

Machine learning models, particularly deep learning algorithms, can be trained to predict the structure-activity relationships (SAR) of 1,3,5-triazine (B166579) derivatives. mdpi.com By analyzing the subtle structural modifications of the 5-Methyl-1,3,5-triazinane-2-thione core, these models could predict their theoretical functions. Furthermore, AI can be instrumental in predicting synthetic pathways, a process known as retrosynthesis. core.ac.uk Algorithms can analyze the target molecule and propose the most efficient and cost-effective reaction sequences for its synthesis and for that of its derivatives. This would represent a significant leap from traditional, often intuition-driven, synthetic chemistry.

| AI/ML Application | Objective for 5-Methyl-1,3,5-triazinane-2-thione Research | Potential Impact |

| Generative Models | Design of novel derivatives with tailored electronic and steric properties. | Rapid identification of candidate molecules for specific theoretical applications. |

| QSAR Modeling | Prediction of theoretical activities based on molecular structure. | Prioritization of synthetic targets and reduction of experimental screening. |

| Retrosynthesis Prediction | Identification of optimal and novel synthetic routes. | Increased efficiency and sustainability of chemical synthesis. |

| Reaction Outcome Prediction | Forecasting the yield and potential byproducts of synthetic steps. | Optimization of reaction conditions and minimization of waste. |

Discovery of Novel Mechanistic Insights through Advanced Spectroscopic and Computational Hybrid Techniques

A deep understanding of a molecule's behavior at the atomic level is crucial for its rational application. For 5-Methyl-1,3,5-triazinane-2-thione, a synergistic approach combining advanced spectroscopic methods with high-level computational techniques could provide unprecedented mechanistic insights. Techniques such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy can elucidate the compound's structural features and intermolecular interactions. mdpi.com

When coupled with computational methods like Density Functional Theory (DFT), these experimental data can be used to build accurate models of the molecule's electronic structure and reactivity. nih.gov This hybrid approach can be used to study reaction mechanisms, predict spectroscopic signatures, and understand the dynamics of the molecule in different environments. Such detailed understanding is fundamental for the rational design of derivatives with specific functionalities.

| Technique | Information Gained for 5-Methyl-1,3,5-triazinane-2-thione |

| Multidimensional NMR | Detailed 3D structure, conformational dynamics, and intermolecular interactions. |

| FTIR & Raman Spectroscopy | Vibrational modes, functional group identification, and hydrogen bonding patterns. mdpi.com |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, and reaction energy profiles. nih.gov |

| Molecular Dynamics (MD) Simulations | Solvation effects, conformational flexibility, and interactions with other molecules over time. |

Rational Design of 5-Methyl-1,3,5-triazinane-2-thione Derivatives for Tailored Theoretical Functions

The insights gained from AI and computational studies can be directly applied to the rational design of 5-Methyl-1,3,5-triazinane-2-thione derivatives with precisely tailored theoretical functions. The 1,3,5-triazine scaffold is known for its versatility, allowing for substitutions at various positions to modulate its properties. nih.gov By strategically modifying the substituents on the triazinane ring or the thione group of 5-Methyl-1,3,5-triazinane-2-thione, it is theoretically possible to fine-tune its electronic, optical, and chemical characteristics.

For instance, the introduction of electron-donating or electron-withdrawing groups could alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, thereby influencing its potential as a component in organic electronic materials. Similarly, the attachment of specific functional groups could impart recognition capabilities for sensing applications or catalytic activity.

| Hypothetical Derivative of 5-Methyl-1,3,5-triazinane-2-thione | Target Theoretical Function | Design Rationale |

| Attachment of aromatic moieties | Enhanced π-stacking and charge transport properties. | Potential use in organic semiconductors. |

| Incorporation of chiral centers | Enantioselective recognition or catalysis. | Applications in asymmetric synthesis or chiral sensing. |

| Functionalization with coordinating groups | Metal ion chelation. | Development of novel sensors or catalysts. |

| Polymerizable group attachment | Formation of functional polymers. | Creation of new materials with unique properties. |

Exploration of 5-Methyl-1,3,5-triazinane-2-thione in Emerging Fields such as Quantum Chemistry Applications or Nanotechnology (Theoretical Underpinnings)

The unique structural and electronic properties of 5-Methyl-1,3,5-triazinane-2-thione make it an intriguing candidate for exploration in emerging scientific fields. In quantum chemistry, theoretical studies could investigate its excited-state properties and potential for applications in photochemistry or as a component in light-emitting materials. rsc.org

In the realm of nanotechnology, 1,3,5-triazine derivatives have been explored for the development of drug delivery systems and other nanomaterials. nih.gov The 5-Methyl-1,3,5-triazinane-2-thione scaffold could serve as a versatile building block for the bottom-up synthesis of novel nanostructures. Its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, could be harnessed to create self-assembling systems with defined architectures and functions. researchgate.net Theoretical modeling will be crucial in predicting how these molecules will behave at the nanoscale and in guiding the design of new materials.

Interdisciplinary Research Synergies for Unexplored Academic Domains

The full potential of 5-Methyl-1,3,5-triazinane-2-thione is most likely to be realized through collaborative efforts that bridge traditional scientific disciplines. The s-triazine core is recognized for its wide applicability across various fields, from medicinal chemistry to materials science. mdpi.comresearchgate.net Future research on 5-Methyl-1,3,5-triazinane-2-thione would benefit immensely from synergies between organic synthesis, computational chemistry, data science, and materials engineering.

Such collaborations could lead to the discovery of entirely new applications for this compound and its derivatives. For example, chemists could synthesize novel derivatives predicted by AI, computational scientists could model their behavior in complex systems, and materials scientists could test their performance in advanced applications. This integrated approach will be key to navigating the complexities of modern scientific challenges and to uncovering the hidden potential of underexplored molecules like 5-Methyl-1,3,5-triazinane-2-thione.

Q & A

Q. How can researchers optimize the synthesis yield of 5-Methyl-1,3,5-triazinane-2-thione using factorial design principles?

- Methodological Answer : A 2^3 factorial design can systematically evaluate critical variables (e.g., molar ratios of reactants, temperature, and reaction time). For example, in cyclization reactions involving thiourea intermediates (common in triazinane synthesis), varying formaldehyde equivalents (1.0–2.0 mol) and acid catalyst concentrations (5–15 mol%) can identify optimal conditions. Response surface methodology (RSM) further refines interactions between variables. Post-synthesis, purity can be validated via HPLC (C18 column, methanol/water mobile phase) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of 5-Methyl-1,3,5-triazinane-2-thione?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm methyl group integration (δ ~2.1 ppm) and thiocarbonyl (C=S) resonance (δ ~180–200 ppm).

- FTIR : Bands at ~1250 cm⁻¹ (C=S stretching) and ~3350 cm⁻¹ (N-H stretching).

- HPLC : Reverse-phase chromatography (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm to quantify purity (>95% threshold for biological assays) .

Q. How does pH influence the stability of 5-Methyl-1,3,5-triazinane-2-thione in aqueous solutions, and what experimental protocols are recommended for stability testing?

- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 3–9) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS to identify hydrolysis products (e.g., thiourea derivatives). Stability is typically maximized at pH 5–7 due to reduced nucleophilic attack on the thiocarbonyl group. Use phosphate buffer (50 mM) for standardized testing .

Advanced Research Questions

Q. What mechanistic insights can DFT calculations provide into the thiourea-to-triazinane cyclization step in the synthesis of 5-Methyl-1,3,5-triazinane-2-thione?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level can model transition states during acid-catalyzed cyclization. Key parameters include:

- Activation energy barriers for intramolecular nucleophilic attack.

- Solvent effects (e.g., dielectric constant of DMF vs. water).

Compare computed IR spectra with experimental data to validate intermediates. Recent studies on analogous triazinanes show cyclization favors 6-membered ring formation over 5-membered analogs due to lower ring strain .

Q. How can researchers resolve contradictions in reported biological activity data for 5-Methyl-1,3,5-triazinane-2-thione derivatives across different in vitro models?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hrs).

- Dose-Response Analysis : Compare IC₅₀ values across studies, adjusting for solvent effects (e.g., DMSO vs. ethanol).

- Structural Validation : Confirm derivative purity via X-ray crystallography (if crystalline) or NOESY NMR to rule out conformational isomers affecting activity .

Q. What advanced multifactorial optimization strategies (e.g., response surface methodology) are suitable for determining optimal reaction conditions in the scale-up synthesis of 5-Methyl-1,3,5-triazinane-2-thione?

- Methodological Answer : A central composite design (CCD) with three factors (temperature, catalyst loading, solvent volume) and five levels minimizes experimental runs while maximizing data resolution. For example:

| Factor | Low (-1) | Center (0) | High (+1) |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 100 |

| Catalyst (mol%) | 5 | 10 | 15 |

| Solvent (mL) | 50 | 75 | 100 |

| Analyze via ANOVA to identify significant interactions (e.g., temperature × catalyst) and predict optimal yield conditions . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.